molecular formula C19H17Cl2F3N2OS B1401879 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester CAS No. 1311279-18-1

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester

Cat. No. B1401879
CAS RN: 1311279-18-1
M. Wt: 449.3 g/mol
InChI Key: FXIIUTZTLSHHTB-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester is a useful research compound. Its molecular formula is C19H17Cl2F3N2OS and its molecular weight is 449.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Esterification and Derivatization Techniques

The synthesis and esterification of carboxylic acids are fundamental processes in organic chemistry, with applications extending to various fields such as drug discovery, material science, and chemical engineering. A study by Takimoto et al. (1981) illustrates the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent. This process underscores the importance of specific reactants and conditions in the formation of carboxylic esters, which could be relevant to synthesizing derivatives of the specified chemical compound. The yields and rates of ester formation are influenced by the types of acids and alcohols, highlighting the chemical's potential for further modification and application in scientific research (Takimoto et al., 1981).

Synthesis of Piperidine Derivatives

Piperidine derivatives hold significant value in medicinal chemistry, offering a broad spectrum of biological activity. Acharya and Clive (2010) demonstrated the synthesis of 2,6-disubstituted and 2,2,6-trisubstituted piperidines from serine, which undergoes Claisen rearrangement to produce piperidine derivatives. This method presents a general route to optically pure piperidines, suggesting that similar strategies could be applied to synthesize structurally related compounds for research in neuroscience, pharmacology, and beyond (Acharya & Clive, 2010).

Aurora Kinase Inhibitor for Cancer Treatment

The development of kinase inhibitors for cancer treatment has been a focal point of oncological research. A study introduces a compound with potential inhibitory effects on Aurora A kinase, suggesting its usefulness in treating cancer. Although the chemical is not directly mentioned, the methodology and structural framework discussed could provide insights into designing and synthesizing new therapeutic agents based on the specified chemical compound's structure (ロバート ヘンリー,ジェームズ, 2006).

Gas Chromatography and Mass Spectrometry (GC/MS) Derivatization

Analytical techniques such as GC/MS are pivotal in the identification and quantification of chemical compounds. Vatankhah and Moini (1994) explored the derivatization of phenolic acids for GC analysis, which could be relevant for analyzing the specified chemical compound or its derivatives. This work emphasizes the importance of derivatization in enhancing the sensitivity and specificity of analytical methods for research in chemistry and biochemistry (Vatankhah & Moini, 1994).

Potential for Optical Nonlinearity

The exploration of materials with nonlinear optical properties is crucial for advancing photonic technologies. Chandrakantha et al. (2013) synthesized a series of compounds exhibiting optical nonlinearity, indicating the potential of the specified chemical compound or its derivatives in optical limiting applications. Such materials can contribute to the development of devices for optical computing, telecommunications, and laser protection (Chandrakantha et al., 2013).

properties

IUPAC Name

S-(4-chlorophenyl) 1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperidine-4-carbothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17Cl2F3N2OS/c20-14-1-3-15(4-2-14)28-18(27)12-5-7-26(8-6-12)11-17-16(21)9-13(10-25-17)19(22,23)24/h1-4,9-10,12H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXIIUTZTLSHHTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)SC2=CC=C(C=C2)Cl)CC3=C(C=C(C=N3)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17Cl2F3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester
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1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester
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1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester
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1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester
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1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester
Reactant of Route 6
1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperidine-4-carbothioic acid S-(4-chloro-phenyl) ester

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